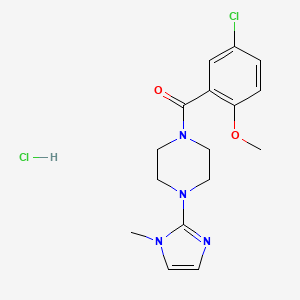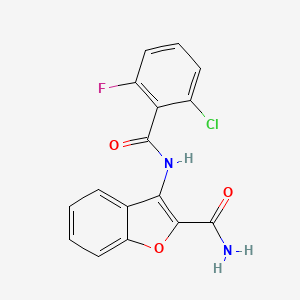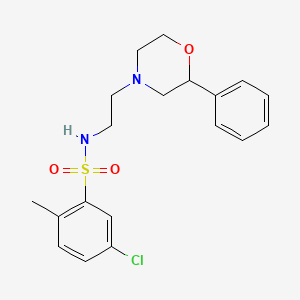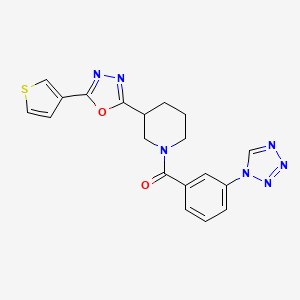
(5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an imidazole ring, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole and piperazine rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl group could contribute to its polarity .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring could potentially participate in electrophilic substitution reactions, while the piperazine ring could potentially undergo reactions with electrophiles .
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds with complex structures, including those with chloro, methoxyphenyl, and piperazinyl methanone moieties, are often explored for their antimicrobial properties. For example, Patel et al. (2011) synthesized a range of pyridine derivatives showing variable and modest activity against bacteria and fungi, highlighting the potential of such compounds in antimicrobial research Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.
Molecular Interaction Studies
Understanding the interaction between synthetic molecules and biological receptors is crucial for drug development. Shim et al. (2002) explored the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, demonstrating the importance of structural analysis in designing receptor-specific drugs Shim, J., Welsh, W., Cartier, E., Edwards, J., Howlett, A., 2002.
Antimicrobial Synthesis of Triazole Derivatives
The synthesis of new compounds with potential antimicrobial effects is a significant area of research. Bektaş et al. (2007) reported on the synthesis of triazole derivatives, some of which showed good antimicrobial activity, underscoring the potential of such synthetic pathways in discovering new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., Demirbas, N., 2007.
Imaging Agents for Parkinson's Disease
The development of imaging agents for diseases like Parkinson's is another crucial application. Wang et al. (2017) synthesized a potential PET imaging agent targeting the LRRK2 enzyme, vital for understanding and diagnosing Parkinson's disease Wang, M., Gao, M., Xu, Z., Zheng, Q., 2017.
将来の方向性
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2.ClH/c1-19-6-5-18-16(19)21-9-7-20(8-10-21)15(22)13-11-12(17)3-4-14(13)23-2;/h3-6,11H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMBUJRCRVPFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)



![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)


methyl}quinolin-8-ol](/img/structure/B2530666.png)


![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)